

Application Notes and Protocols: Cy5.5-SE

Antibody Labeling for Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cy5.5-SE
Cat. No.:	B15597313

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of antibodies with Cyanine5.5 succinimidyl ester (**Cy5.5-SE**) and their subsequent application in flow cytometry. Cy5.5 is a bright, far-red fluorescent dye, making it an excellent choice for multiplexing experiments and for use in instruments with a 633 nm or 640 nm laser line.[\[1\]](#)[\[2\]](#) The succinimidyl ester (SE) functional group readily reacts with primary amines on the antibody, forming a stable amide bond.[\[1\]](#)[\[3\]](#)

I. Antibody Labeling with Cy5.5-SE

This protocol outlines the procedure for conjugating **Cy5.5-SE** to an antibody. The optimal molar ratio of dye to antibody should be determined empirically, but a common starting point is a 10:1 to 20:1 ratio.[\[1\]](#)

Materials

Material/Reagent	Specifications	Storage
Antibody	Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS)	4°C or -20°C
Cy5.5-SE	Amine-reactive succinimidyl ester	< -15°C, desiccated, protected from light
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)	High-purity, anhydrous	Room temperature, desiccated
Reaction Buffer	1 M Sodium Bicarbonate, pH 8.5-9.5	Room temperature
Quenching Reagent	1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5	Room temperature
Purification Column	Zeba™ Spin Desalting Columns (7K MWCO) or equivalent	Room temperature

Experimental Protocol

1. Antibody Preparation:

- Ensure the antibody is in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis against PBS or by using an antibody purification kit.[\[1\]](#)

- The antibody concentration should ideally be between 0.5-5 mg/mL for optimal labeling.[\[4\]](#)

2. Preparation of Reagents:

- Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.5): Dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 8.5-9.5 with 1 M NaOH and bring the final volume to 100 mL.[\[1\]](#)
- **Cy5.5-SE** Stock Solution: Immediately before use, dissolve the **Cy5.5-SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[5\]](#) Vortex briefly to ensure it is fully

dissolved.[\[5\]](#)

3. Conjugation Reaction:

- Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of the 1 M sodium bicarbonate reaction buffer.[\[1\]](#) For example, add 10 μ L of reaction buffer to 100 μ L of antibody solution.
- Add the calculated amount of **Cy5.5-SE** stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.

4. Quenching the Reaction:

- Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.
- Incubate for 30 minutes at room temperature.

5. Purification of the Labeled Antibody:

- Remove the unconjugated dye and other small molecules using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO). Follow the manufacturer's instructions for the column.
- Collect the purified, labeled antibody.

6. Determination of Degree of Labeling (DOL):

- The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.[\[1\]](#)
- Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum for Cy5.5 (approximately 675 nm).
- The optimal DOL for flow cytometry is typically between 2 and 7.[\[1\]](#)

7. Storage of the Labeled Antibody:

- Store the purified Cy5.5-labeled antibody at 2-8°C, protected from light.[\[6\]](#) For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C. Do not freeze and thaw repeatedly.

II. Flow Cytometry Staining Protocol

This protocol provides a general procedure for staining cell surface markers using the Cy5.5-labeled antibody.

Materials

Material/Reagent	Specifications
Cy5.5-labeled Antibody	Prepared as described above
Flow Cytometry Staining Buffer	PBS with 1-2% BSA and 0.05-0.1% sodium azide
Cells in Suspension	Single-cell suspension at a concentration of 1 x 10 ⁷ cells/mL
Fc Block (optional)	To block non-specific binding to Fc receptors
Viability Dye (optional)	To exclude dead cells from analysis

Experimental Protocol

1. Cell Preparation:

- Prepare a single-cell suspension of your target cells.[\[7\]](#)
- Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-500 x g for 5 minutes at 4°C.[\[7\]](#)
- Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.

2. Fc Receptor Blocking (Optional but Recommended):

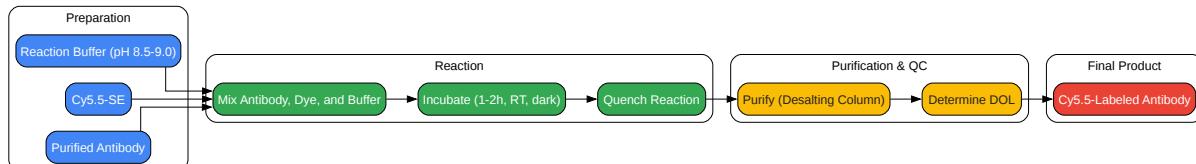
- If your cells express Fc receptors (e.g., immune cells), incubate them with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[8]

3. Antibody Staining:

- Aliquot 100 µL of the cell suspension (1×10^6 cells) into flow cytometry tubes.[9]
- Add the predetermined optimal concentration of the Cy5.5-labeled antibody to the cells.
- Vortex gently and incubate for 20-30 minutes at 2-8°C (on ice), protected from light.[6][7][10]

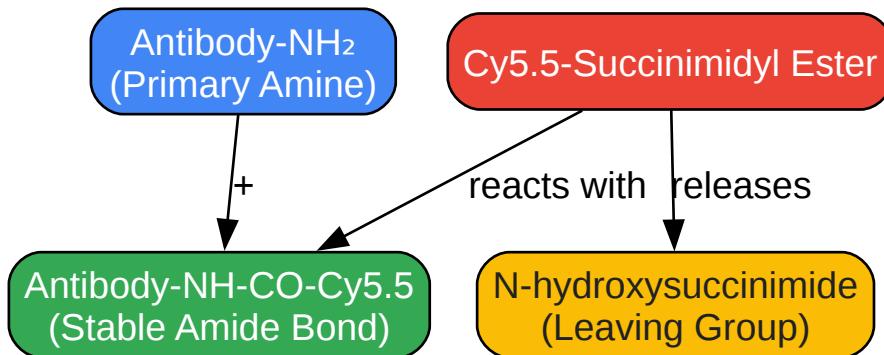
4. Washing:

- Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-500 x g for 5 minutes at 4°C.[7]
- Carefully decant the supernatant.
- Repeat the wash step two more times to ensure removal of unbound antibody.[7]


5. (Optional) Viability Staining:

- If a viability dye is to be used, follow the manufacturer's protocol for staining.

6. Resuspension and Data Acquisition:


- Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
- Analyze the samples on a flow cytometer equipped with a laser that can excite Cy5.5 (e.g., 633 nm or 640 nm) and appropriate emission filters.

III. Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for labeling antibodies with **Cy5.5-SE**.

[Click to download full resolution via product page](#)

Caption: Reaction of **Cy5.5-SE** with an antibody's primary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cy5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 3. abpbio.com [abpbio.com]
- 4. abcam.com [abcam.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. clyte.tech [clyte.tech]
- 8. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 9. biotium.com [biotium.com]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Cy5.5-SE Antibody Labeling for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15597313#cy5-5-se-antibody-labeling-protocol-for-flow-cytometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com